molecular formula C17H24N2O3 B5356063 ethyl 4-{[(2-methyl-1-piperidinyl)acetyl]amino}benzoate

ethyl 4-{[(2-methyl-1-piperidinyl)acetyl]amino}benzoate

Cat. No.: B5356063
M. Wt: 304.4 g/mol
InChI Key: BMJLVGKBBGPBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2-methyl-1-piperidinyl)acetyl]amino}benzoate, also known as EMLA, is a topical anesthetic cream used for local anesthesia. It was first introduced in the 1970s and has since become a widely used anesthetic in various medical procedures.

Mechanism of Action

Ethyl 4-{[(2-methyl-1-piperidinyl)acetyl]amino}benzoate works by inhibiting the transmission of pain signals from the peripheral nerves to the central nervous system. It does this by blocking the voltage-gated sodium channels in the nerve fibers. This results in a decrease in the influx of sodium ions into the nerve fibers, which in turn reduces the ability of the nerves to generate action potentials. This leads to a decrease in pain sensation in the area where this compound is applied.
Biochemical and physiological effects:
This compound has been shown to have minimal systemic absorption when applied topically. This means that it has little to no effect on the body's physiological functions. However, it may cause local skin reactions, such as redness, swelling, and itching.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[(2-methyl-1-piperidinyl)acetyl]amino}benzoate is a useful tool for researchers studying pain and anesthesia. It allows for the precise control of local anesthesia, which can be important in certain experiments. However, this compound has limitations in that it may not be effective for all types of pain and may cause local skin reactions that could interfere with certain types of experiments.

Future Directions

There are several potential future directions for research involving ethyl 4-{[(2-methyl-1-piperidinyl)acetyl]amino}benzoate. One area of interest is the development of new formulations of this compound that are more effective and have fewer side effects. Another area of interest is the investigation of the long-term effects of repeated use of this compound on skin tissue. Finally, there is potential for the use of this compound in combination with other drugs to enhance its effectiveness in pain management.

Synthesis Methods

Ethyl 4-{[(2-methyl-1-piperidinyl)acetyl]amino}benzoate is synthesized by the reaction of 4-aminobenzoic acid ethyl ester with N-methyl-2-piperidone to form this compound. The synthesis method is relatively simple and has been well established.

Scientific Research Applications

Ethyl 4-{[(2-methyl-1-piperidinyl)acetyl]amino}benzoate has been widely used in various medical procedures, including needle insertion, skin biopsy, and minor surgical procedures. It has also been used for pain management in patients with chronic pain conditions. In addition, this compound has been used in research studies to investigate the effectiveness of local anesthesia in reducing pain and discomfort.

Properties

IUPAC Name

ethyl 4-[[2-(2-methylpiperidin-1-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-22-17(21)14-7-9-15(10-8-14)18-16(20)12-19-11-5-4-6-13(19)2/h7-10,13H,3-6,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJLVGKBBGPBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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